1-(dimethylphosphoryl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylphosphoryl)cyclobutan-1-ol is an organic compound with the molecular formula C6H13O2P It features a cyclobutane ring substituted with a dimethylphosphoryl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylphosphoryl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic addition of the dimethylphosphine oxide to the carbonyl group of cyclobutanone. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylphosphoryl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanol derivatives.
Substitution: Cyclobutane derivatives with various functional groups.
Scientific Research Applications
1-(Dimethylphosphoryl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(dimethylphosphoryl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can act as a nucleophile, participating in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Lacks the dimethylphosphoryl group, resulting in different chemical reactivity and applications.
Dimethylphosphoryl derivatives: Compounds with similar phosphoryl groups but different ring structures or substituents.
Uniqueness
1-(Dimethylphosphoryl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the dimethylphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2763750-11-2 |
---|---|
Molecular Formula |
C6H13O2P |
Molecular Weight |
148.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.